Ethyl methyl ethylphosphonate
Description
Structure
3D Structure
Properties
CAS No. |
5301-65-5 |
|---|---|
Molecular Formula |
C5H13O3P |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
1-[ethyl(methoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C5H13O3P/c1-4-8-9(6,5-2)7-3/h4-5H2,1-3H3 |
InChI Key |
GYWPLJQMSDXQDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Ethyl Methyl Ethylphosphonate
Established Synthetic Pathways for Diethyl methylphosphonate (B1257008)
The Michaelis-Arbuzov reaction is the most fundamental and widely used method for the synthesis of phosphonates, including Diethyl methylphosphonate. wikipedia.orgorganic-chemistry.orgeurekaselect.com Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction facilitates the formation of a phosphorus-carbon bond. wikipedia.org The classical synthesis of Diethyl methylphosphonate involves the reaction of a trialkyl phosphite (B83602), typically triethyl phosphite, with a methyl halide, such as methyl iodide or methyl bromide. wikipedia.orgyoutube.com
The reaction mechanism proceeds through two successive SN2 steps. wikipedia.orgorganic-chemistry.org
Nucleophilic Attack: The reaction begins with the nucleophilic attack of the trivalent phosphorus atom of the triethyl phosphite on the electrophilic methyl halide. This initial step forms a phosphonium (B103445) salt intermediate. wikipedia.org
Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the ethyl groups of the phosphonium salt. This second SN2 reaction results in the formation of the final pentavalent phosphonate (B1237965) product, Diethyl methylphosphonate, and an ethyl halide as a byproduct. wikipedia.orgyoutube.com
The reaction generally requires heating, with temperatures often ranging from 120°C to 160°C, to drive the dealkylation of the phosphonium intermediate. wikipedia.org
| Reactant 1 | Reactant 2 | Product | Byproduct | Typical Conditions |
|---|---|---|---|---|
| Triethyl phosphite | Methyl iodide | Diethyl methylphosphonate | Ethyl iodide | Heating (reflux) wikipedia.org |
| Triethyl phosphite | Methyl bromide | Diethyl methylphosphonate | Ethyl bromide | Heating under autogenous pressure |
While the Arbuzov reaction is prevalent, several other methods exist for the synthesis of Diethyl methylphosphonate and its analogs.
Michaelis-Becker Reaction: This reaction involves the deprotonation of a dialkyl phosphite (like diethyl phosphite) with a strong base to form a phosphite anion. This anion then undergoes nucleophilic substitution with an alkyl halide (e.g., methyl iodide) to yield the phosphonate. wikipedia.org This method can be advantageous as it often proceeds under milder conditions than the traditional Arbuzov reaction and can be facilitated by phase-transfer catalysis. researchgate.nettandfonline.comtandfonline.com
Hirao Coupling: This palladium-catalyzed cross-coupling reaction provides a pathway to aryl and vinyl phosphonates by reacting a dialkyl phosphite with an aryl or vinyl halide. wikipedia.orgnih.govnih.gov While typically used for sp² carbon-phosphorus bonds, it represents a significant alternative to the Arbuzov reaction for creating P-C bonds. wikipedia.org Improvements in catalyst systems, such as using Pd(OAc)₂ with ligands like dppf, have expanded the reaction's scope and efficiency. nih.gov
Synthesis from Methylphosphonyl Dichloride: Diethyl methylphosphonate can also be synthesized from methylphosphonyl dichloride (CH₃P(O)Cl₂). This precursor reacts with alcohols, such as ethanol, to form the corresponding diester. wikipedia.org Methylphosphonyl dichloride itself can be prepared by oxidizing methyldichlorophosphine (B1584959) (CH₃PCl₂) or by chlorinating dimethyl methylphosphonate with agents like thionyl chloride. wikipedia.orggoogle.comwikipedia.org
Synthesis and Characterization of Diethyl methylphosphonate Derivatives
The transformation of a pentavalent phosphonate like Diethyl methylphosphonate into a trivalent phosphine (B1218219) derivative, such as Diethyl methylphosphonite, involves a reduction of the P=O bond. This conversion is challenging due to the high stability of the phosphonate group. researchgate.net The selection of a suitable reducing agent is critical, as many standard reagents are not effective or lack selectivity. researchgate.netstackexchange.com
Research indicates that silanes, such as borane (B79455) (BH₃) or diborane (B8814927) (B₂H₆), can be employed for this reduction. stackexchange.com The mechanism is thought to involve the coordination of the Lewis-acidic boron to the phosphoryl oxygen, facilitating the reduction.
Conversely, the trivalent Diethyl methylphosphonite is a precursor to the pentavalent Diethyl methylphosphonate via oxidation. This highlights the relationship between these two oxidation states.
For the specific molecule Diethyl methylphosphonate, the phosphorus atom is not a chiral center because it is bonded to two identical ethoxy groups. However, stereochemistry becomes a crucial consideration in the synthesis of related phosphonates where either the phosphorus atom is prochiral or the reactants contain chiral centers.
P-Chiral Phosphonates: If two different alkoxy groups were present (e.g., in Ethyl methyl methylphosphonate), the phosphorus atom would become a stereocenter. The synthesis of such P-chiral compounds often requires stereoselective methods. For instance, chiral phosphonates have been shown to react with reagents like phosphorus pentasulfide (P₄S₁₀) with retention of configuration at the phosphorus center. rsc.org
Substrate-Controlled Stereoselectivity: When a chiral substrate is used, the stereochemistry of the product can be influenced. For example, the stereoselective synthesis of complex molecules like fluorinated aminoglycosyl phosphonates and cyclopropylphosphonates has been achieved through catalyst-controlled or substrate-controlled reactions, yielding products with high diastereomeric and enantiomeric purity. acs.orgrsc.org Recent developments have utilized chiral auxiliaries to induce stereoselectivity in reactions like the phospha-Brook rearrangement to create chiral α-hydroxy phosphonates. acs.org
The Diethyl methylphosphonate molecule serves as a versatile platform for further chemical modifications and the synthesis of a wide range of analogs.
Hydrolysis to Phosphonic Acids: The ethyl ester groups can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the monoester, Ethyl methylphosphonic acid (EMPA), while complete hydrolysis gives Methylphosphonic acid. chemicalbook.com These phosphonic acids are important intermediates and chelating agents.
Chlorination: Diethyl methylphosphonate can be reacted with chlorinating agents like thionyl chloride or oxalyl chloride. This converts the phosphonate into a reactive phosphonic chloride intermediate, which can then be coupled with nucleophiles like alcohols or amines to create mixed phosphonate esters or phosphonamidates. google.comnih.gov
Synthesis of Bioactive Analogs: The phosphonate moiety is a key feature in many biologically active compounds. Diethyl methylphosphonate and its derivatives are used as reactants for synthesizing a variety of complex molecules, including:
Acyclic nucleoside phosphonates with antiviral properties. sigmaaldrich.com
Phosphonylated peptides for various biomedical applications. sigmaaldrich.com
Analogs of natural products, such as the core structure of Phomactin diterpenoids. sigmaaldrich.com
Horner-Wadsworth-Emmons Reagents: While Diethyl methylphosphonate itself is not typically used directly, functionalization at the methyl group (e.g., by deprotonation and reaction with an electrophile) can generate substituted phosphonates that are precursors to Horner-Wadsworth-Emmons reagents. These are widely used to synthesize alkenes with high stereoselectivity.
Advanced Analytical and Spectroscopic Characterization of Ethyl Methyl Ethylphosphonate
Chromatographic Techniques for Isolation and Quantification
The separation and quantification of ethyl methyl ethylphosphonate, particularly from intricate environmental or biological samples, necessitate the use of sophisticated chromatographic methods. These techniques are essential for isolating the compound from co-eluting matrix components and enabling precise measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Matrices
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organophosphorus compounds like this compound. Its application to complex matrices, such as soil, water, or biological tissues, presents significant challenges due to interferences from co-extracted substances. nih.govchromatographyonline.com These matrix components can interact with the analyte and the GC system, leading to signal enhancement or suppression, which complicates accurate quantification. nih.govnih.gov
To mitigate these "matrix effects," various strategies are employed. Sample preparation is a critical first step, often involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the target analyte. nih.gov For multi-residue analysis in food matrices, extraction with ethyl acetate (B1210297) is a common approach. eurl-pesticides.eu The development of analyte protectants, which are compounds co-injected with the sample, has proven effective in minimizing the interaction of analytes with active sites in the GC inlet and column, thereby improving reproducibility and accuracy. nih.govresearchgate.net For instance, a mixture of triglycerol and D-ribonic acid-γ-lactone has been shown to effectively compensate for matrix effects for a wide range of pesticides in tea matrices. nih.gov
Instrumental parameters are meticulously optimized for the analysis of phosphonates. A typical setup involves a capillary column, such as a HP-5MS UI, which has a non-polar stationary phase suitable for separating a broad range of compounds. nih.gov
Table 1: Representative GC-MS Instrumental Parameters
| Parameter | Specification | Source |
|---|---|---|
| Gas Chromatograph | Agilent 7890B | nih.gov |
| Mass Spectrometer | Agilent 7000C Triple-Quadrupole | nih.gov |
| Column | HP-5MS UI (30 m, 0.25 mm i.d., 0.25 µm film) | nih.gov |
| Carrier Gas | Helium (1 mL/min) | nih.gov |
| Temperature Program | Initial 40°C (hold 1 min), then ramped | nih.gov |
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) offers a valuable alternative for the analysis of phosphonates, particularly for compounds that are less volatile or thermally labile. While specific applications for this compound are not extensively detailed, methods developed for structurally related compounds provide a strong basis for its analysis. For example, ethylphosphonic acid can be separated using a mixed-mode column like the Newcrom B with a mobile phase consisting of acetonitrile, water, and an acid modifier like formic acid. sielc.com
Similarly, a reverse-phase (RP) HPLC method has been developed for diethyl ((ethylthio)methyl)phosphonate using a Newcrom R1 column, which is noted for its low silanol (B1196071) activity. sielc.com This method employs a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry detection, the non-volatile phosphoric acid is typically replaced with a volatile alternative such as formic acid. sielc.com These methods are often scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Table 2: Example HPLC Conditions for Related Phosphonates
| Parameter | Method for Ethylphosphonic Acid | Method for Diethyl ((ethylthio)methyl)phosphonate | Source |
|---|---|---|---|
| Column | Newcrom B (4.6x150 mm, 5 µm) | Newcrom R1 | sielc.comsielc.com |
| Mobile Phase | MeCN/H₂O (20/78) with 2% Formic Acid | MeCN, H₂O, and Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |
| Flow Rate | 1.0 mL/min | Not Specified | sielc.com |
| Detection | Charged Aerosol Detector (CAD) | UV or MS | sielc.comsielc.com |
Gas Chromatography (GC) Retention Index Data Development
The identification of compounds in a complex chromatogram based solely on retention time can be unreliable due to variations in experimental conditions. researchgate.net Retention indices (RI) provide a more robust and transferable measure by normalizing the retention time of an analyte to that of n-alkane standards run under the same conditions. researchgate.netnist.gov The Kovats retention index, used for isothermal separations, and the linear retention index, for temperature-programmed separations, are the most common systems. nist.govnih.gov
These RI values are highly dependent on the compound's structure and the polarity of the GC stationary phase. researchgate.net Large, curated databases, such as the NIST RI database, compile retention indices for hundreds of thousands of compounds on various stationary phases. researchgate.net By comparing the experimentally determined RI of an unknown peak with database values, the confidence in its identification is significantly increased, helping to distinguish between isomers that may have very similar mass spectra. researchgate.netnih.gov This data is crucial for filtering out false-positive hits from mass spectral library searches. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful tool for the sensitive and selective quantification of phosphonates in aqueous and biological samples. nih.gov Direct analysis of many phosphonates is challenging due to their high polarity and poor retention on conventional reversed-phase columns, as well as their low ionization efficiency. nih.gov
A common strategy to overcome these issues is chemical derivatization. For instance, methylation of phosphonates using reagents like trimethylsilyldiazomethane (B103560) (TMSCHN₂) can increase their hydrophobicity and improve their chromatographic behavior and ionization, leading to a sensitivity increase of up to three orders of magnitude. nih.gov LC-MS/MS methods often operate in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and reduces matrix interference by monitoring a specific precursor-to-product ion transition. nih.gov This approach has been successfully validated for determining alkyl methanesulfonate (B1217627) impurities in active pharmaceutical ingredients, demonstrating high precision and accuracy without laborious sample preparation steps. nih.gov
Spectroscopic Approaches for Structural Confirmation and Molecular Analysis
Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound. Mass spectrometry, in particular, provides detailed information about the molecule's mass and fragmentation pathways.
Mass Spectrometry (MS) Profiling
Mass spectrometry provides critical data for the structural confirmation of this compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. The compound has a molecular weight of approximately 138.10 g/mol . nist.govnist.gov
In Electron Ionization (EI) mode, the molecule undergoes energetic fragmentation, producing a characteristic fingerprint or mass spectrum. The NIST Mass Spectrometry Data Center provides a reference EI spectrum for this compound. nist.gov Analysis of this spectrum reveals key fragments that are indicative of its structure.
Table 3: Electron Ionization (EI) Mass Spectrum Profile of this compound
| Mass-to-Charge (m/z) | Interpretation |
|---|---|
| 138 | Molecular Ion [M]⁺ |
| 110 | Loss of ethylene (B1197577) [M - C₂H₄]⁺ |
| 95 | Loss of an ethoxy group [M - OC₂H₅]⁺ |
| 82 | [PO₃CH₃]⁺ fragment |
| 79 | [P(O)(OH)₂]⁺ fragment |
Data sourced and interpreted from NIST reference spectra. nist.gov
In addition to the hard ionization technique of EI, softer ionization methods like Chemical Ionization (CI) are also valuable. nih.gov CI typically results in less fragmentation and a more prominent protonated molecular ion [M+H]⁺, which is useful for confirming the molecular weight of the analyte, especially when the molecular ion is weak or absent in the EI spectrum. nih.gov Studies on related ethylphosphonic acid derivatives using methane (B114726) CI-MS have demonstrated the utility of this approach for obtaining clear molecular weight information. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphonate (B1237965) Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organophosphorus compounds. By examining the ¹H, ¹³C, and ³¹P nuclei, it is possible to map the carbon-hydrogen framework and directly observe the chemical environment of the phosphorus atom.
For a definitive analysis of this compound, one would expect distinct signals corresponding to the ethyl group attached directly to the phosphorus (P-CH₂CH₃), the ethoxy group (P-O-CH₂CH₃), and the methoxy (B1213986) group (P-O-CH₃). The analysis of the closely related compound, diethyl ethylphosphonate (DEEP), provides a strong basis for predicting these spectral features. nih.govchemicalbook.com In DEEP, the two ethoxy groups are equivalent, simplifying the spectrum. For this compound, the asymmetry would lead to more complex splitting patterns.
¹H NMR: The proton NMR spectrum would show signals for the methyl and methylene (B1212753) protons of the two different ethyl groups and the methyl protons of the methoxy group. The protons on the carbons adjacent to the phosphorus atom or the ester oxygen atoms will exhibit characteristic coupling with the ³¹P nucleus (J-coupling).
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (O, P) and coupling to the phosphorus atom provides key structural information.
³¹P NMR: Phosphorus-31 NMR is particularly powerful as it directly probes the phosphorus nucleus. The chemical shift is highly sensitive to the nature of the substituents attached to the phosphorus atom, making it an excellent tool for identifying and differentiating various phosphonate esters. spectrabase.com
Table 1: Representative ¹H NMR Spectral Data for Diethyl ethylphosphonate (Analogue) (Data sourced from spectral databases for C₆H₁₅O₃P) nih.govchemicalbook.com
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| P-CH₂-CH₃ | ~1.1 | Triplet of triplets | J(H,H) ≈ 7.6, J(P,H) ≈ 19.8 |
| P-CH₂ -CH₃ | ~1.8 | Doublet of quartets | J(H,H) ≈ 7.6, J(P,H) ≈ 17.5 |
| P-O-CH₂-CH₃ | ~1.3 | Triplet | J(H,H) ≈ 7.1 |
| P-O-CH₂ -CH₃ | ~4.0 | Quintet (or dq) | J(H,H) ≈ 7.1, J(P,H) ≈ 7.8 |
Note: The spectrum for this compound would differ, showing a distinct singlet for the methoxy (P-O-CH₃) protons and separate signals for the P-ethyl and O-ethyl groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. In phosphonate esters, the most prominent absorption bands are associated with the P=O (phosphoryl), P-O-C, and C-H bonds. tandfonline.com
The IR spectrum of diethyl ethylphosphonate shows strong absorptions characteristic of these groups, which are directly comparable to what would be expected for this compound. nih.govchemicalbook.com
P=O Stretch: A very strong and sharp absorption band typically appears in the region of 1200-1260 cm⁻¹. This is one of the most characteristic peaks for phosphonates.
P-O-C Stretch: Strong absorptions corresponding to the P-O-C linkage are found in the 950-1050 cm⁻¹ region.
C-H Stretch: Aliphatic C-H stretching vibrations are observed between 2850 and 3000 cm⁻¹.
Table 2: Key IR Absorption Bands for Diethyl ethylphosphonate (Analogue) (Data sourced from spectral databases and literature) nih.govtandfonline.comchemicalbook.com
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~2980 | Strong | C-H Asymmetric Stretch (CH₃, CH₂) |
| ~2940 | Medium | C-H Symmetric Stretch (CH₃, CH₂) |
| ~1240 | Very Strong | P=O Stretch (Phosphoryl) |
| ~1025 | Very Strong | P-O-C Asymmetric Stretch |
| ~960 | Strong | P-O-C Symmetric Stretch |
Raman Spectroscopy in Material Science Applications
Raman spectroscopy is a complementary technique to IR spectroscopy, providing information about molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for analyzing the phosphonate backbone. In material science, Raman spectroscopy can be used for remote sensing and identifying organophosphorus compounds with high specificity. researchgate.net
Theoretical and experimental studies on similar molecules like dimethyl methylphosphonate (B1257008) (DMMP) show that the P=O and P-O-C stretching modes are also Raman active. tandfonline.com The Raman spectrum of diethyl ethylphosphonate shows several characteristic peaks that help in its identification. nih.gov
The P=O stretching vibration gives a strong Raman signal, often in a similar region to the IR absorption.
Vibrations involving the P-C bond and the P-O-C linkages provide a unique fingerprint in the lower wavenumber region.
Table 3: Characteristic Raman Shifts for Diethyl ethylphosphonate (Analogue) (Data sourced from FT-Raman spectra) nih.gov
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~2930 | Strong | C-H Stretching Modes |
| ~1450 | Medium | C-H Bending/Deformation |
| ~730 | Strong | P-C Stretch / C-C Stretch |
| ~690 | Medium | O-P-O Bending/Symmetric Stretch |
Validation Protocols for Analytical Methods in this compound Research
The development of reliable analytical methods for the quantification of this compound requires rigorous validation to ensure accuracy, precision, and robustness. Validation protocols for organophosphorus esters are well-established, particularly in fields like environmental monitoring and food safety, often employing techniques like gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). nih.govnih.govmdpi.com
A typical validation process involves assessing several key parameters:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range. This is typically evaluated by analyzing a series of standards and determining the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99. semanticscholar.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ. nih.gov
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank sample matrix and the percentage recovered is calculated. mdpi.com
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. semanticscholar.org
Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix.
Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the same amount of the analyte. mdpi.comresearchgate.net
Table 4: Typical Validation Parameters for Organophosphorus Ester Analysis (Based on general methods for organophosphorus compounds) nih.govmdpi.comsemanticscholar.org
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (R²) | > 0.99 | Confirms proportional response to concentration. |
| Accuracy (% Recovery) | 70 - 120% | Measures how close the result is to the true value. |
| Precision (RSD%) | < 15-20% | Assesses the repeatability and reproducibility of the method. |
| LOD (S/N) | ≥ 3 | Defines the lowest detectable concentration. |
| LOQ (S/N) | ≥ 10 | Defines the lowest quantifiable concentration. |
These protocols ensure that any analytical method developed for this compound is fit for its intended purpose, providing reliable and defensible data for research and analysis.
Mechanistic Investigations and Theoretical Modeling of Ethyl Methyl Ethylphosphonate Reactivity
Elucidation of Reaction Mechanisms Involving Ethyl methyl ethylphosphonate
The reactivity of phosphonate (B1237965) esters like this compound is often characterized by the nucleophilic nature of the phosphorus atom. Mechanistic studies have provided insight into the pathways of their reactions, particularly in processes analogous to the Michaelis-Arbusov reaction.
Research into the reaction of dialkyl methylphosphonites with alkyl N-chloroacetimides demonstrates the formation of several products, including unsymmetrical dialkyl methylphosphonates such as ethyl methyl methylphosphonate (B1257008). tandfonline.comtandfonline.com The proposed mechanism involves an initial nucleophilic attack by the phosphorus atom on the chlorine atom of the N-chloroacetimide. This step results in the formation of a phosphonium (B103445) intermediate. tandfonline.comtandfonline.com
This key intermediate is central to the subsequent product formation. The reaction can then proceed via two competing pathways:
Arbusov Product Formation: The phosphonium intermediate can undergo a ligand exchange with the chloride ion, leading to an intermediate that rearranges to form the expected Arbusov product, an N-phosphonamidate. tandfonline.com
Dialkyl Methylphosphonate Formation: Alternatively, the intermediate can react with an alkoxide, leading to a different phosphonium species that ultimately yields a mixture of symmetrical and unsymmetrical dialkyl methylphosphonates, including ethyl methyl methylphosphonate, along with acetonitrile. tandfonline.comtandfonline.com
It remains a subject of investigation whether the Arbusov product also forms from the same initial phosphonium intermediate or if there are competing reaction pathways where the tervalent phosphorus attacks the nitrogen atom of the N-chloroacetimide directly. tandfonline.comtandfonline.com
| Reactants | Key Intermediate | Products | Reaction Type |
| Dialkyl methylphosphonite, Alkyl N-chloroacetimide | Phosphonium intermediate | Dialkyl methylphosphonate, Acetonitrile, Arbusov product | Nucleophilic attack, Ligand exchange |
Computational Chemistry and Molecular Design Strategies
Computational methods are powerful tools for investigating the intricacies of chemical reactions, offering insights that complement experimental findings.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving phosphonates. researchgate.net These calculations can elucidate the structures of reactants, transition states, and products, providing a quantitative understanding of reaction barriers and thermodynamics. nih.gov
Methods like the Artificial Force Induced Reaction (AFIR) can be employed to systematically explore reaction pathways, helping to predict all possible products and their potential yields. nih.gov For instance, in reactions involving phosphonates, quantum calculations can compare the energetic favorability of the phosphorus atom attacking different electrophilic sites, such as the halogen versus the nitrogen atom in N-chloroacetimides. tandfonline.com
The accuracy of these predictions is highly dependent on the chosen theoretical method and basis set. peerj.com Benchmarking studies help in selecting the most appropriate computational approach for the system under investigation, ensuring reliable results for reaction energy calculations. peerj.com
| Computational Method | Application in Reaction Analysis | Key Insights |
| Density Functional Theory (DFT) | Calculation of structures and energies of stationary points on the potential energy surface. | Reaction energies, activation barriers, and thermodynamic stability of isomers. researchgate.net |
| Artificial Force Induced Reaction (AFIR) | Automated exploration of reaction pathways from a given set of reactants. | Prediction of potential products and reaction mechanisms. nih.gov |
| Coupled Cluster (e.g., CCSD(T)) | High-accuracy benchmark calculations for reaction energies. | Gold standard for calibrating other computational methods. peerj.com |
Molecular modeling and simulations provide a dynamic perspective on the behavior of molecules like this compound. Conformational analysis, for example, can identify the stable conformers of the molecule in the gas phase or in solution by scanning the potential energy surface. researchgate.netysu.am
Molecular dynamics (MD) simulations can further explore the conformational landscape and the influence of the solvent on the molecule's structure and reactivity. By simulating the motion of the molecule over time, MD can reveal how solvent molecules arrange around the solute and how this environment affects the accessibility of the reactive phosphorus center. These simulations are crucial for understanding reactions in a realistic chemical environment, going beyond the static picture provided by gas-phase quantum chemical calculations.
Structure-Activity Relationships in this compound Systems
The concept of structure-activity relationships (SAR) is fundamental to understanding how the chemical structure of a molecule influences its functional properties. For phosphonates, SAR studies can guide the design of new compounds with tailored reactivity or biological activity.
Studies on related organophosphorus compounds provide valuable insights that can be extrapolated to this compound systems. For example, research on the phosphonate antibiotic dehydrophos has shown that both the phosphonate monomethyl ester and the vinyl phosphonate moiety are critical for its bactericidal activity. rsc.org Altering these structural features leads to a significant loss of potency.
Similarly, in a series of synthetic cathinone (B1664624) derivatives, the length of the alkyl side chain attached to the core structure was found to have a direct impact on their potency as dopamine (B1211576) uptake inhibitors. nih.gov An increase in the side-chain length from methyl to propyl enhanced activity, while further elongation led to a decrease, demonstrating a clear SAR. nih.gov
| Compound Class | Structural Feature Modified | Observed Effect on Activity |
| Phosphonate Antibiotics | Nature of the ester group and phosphonate moiety | The phosphonate monomethyl ester and vinyl phosphonate are crucial for bactericidal activity. rsc.org |
| Synthetic Cathinones | Length of the α-carbon side-chain | Potency as a dopamine uptake inhibitor follows an inverted U-shape curve with increasing chain length. nih.gov |
Diverse Applications and Research Contexts of Ethyl Methyl Ethylphosphonate
Role as a Reagent in Advanced Organic Synthesis
While the broader class of phosphonate (B1237965) esters is integral to numerous organic reactions, such as the Horner-Wadsworth-Emmons reaction for creating alkenes, detailed research findings specifically documenting the use of ethyl methyl ethylphosphonate as a primary reagent in advanced organic synthesis are not widely available in the reviewed scientific literature. Chemical suppliers list it for research purposes, indicating its availability for synthetic applications, but specific, high-yield synthetic methodologies employing it as a key reactant are not prominently featured in major publications.
Integration and Function in Advanced Materials
The most significant area of research involving phosphonate esters like this compound is in the development of advanced materials, particularly for secondary batteries.
Organophosphorus compounds are widely investigated as flame-retardant additives for the typically flammable carbonate electrolytes used in lithium-ion batteries. cip.com.cnirocoatingadditive.com The goal is to enhance battery safety without significantly compromising electrochemical performance. While research has extensively focused on compounds like diethyl ethylphosphonate (DEEP) and dimethyl methylphosphonate (B1257008) (DMMP), the principles apply to structurally similar esters. cip.com.cnirocoatingadditive.com These additives function by interrupting the combustion cycle in the gas phase. Upon heating, they decompose to release phosphorus-containing radicals which scavenge the highly reactive H• and OH• radicals that sustain the flame. scbt.com
The incorporation of these nonflammable phosphonate esters into carbonate electrolytes can effectively reduce the risk of battery fires and explosions by mitigating electrolyte combustion. cip.com.cn For instance, the addition of a phosphonate-functionalized ionic liquid to an electrolyte has been shown to enhance the thermal stability of the cell. oaepublish.com
The integration of phosphonate esters into electrolytes has a direct impact on the battery's performance and the stability of its components. A primary challenge is the compatibility of these additives with the graphite (B72142) anode. cip.com.cn
Phosphonate esters can be reductively decomposed on the anode surface during charging, contributing to the formation of the solid electrolyte interphase (SEI). cip.com.cn An ideal SEI should be electronically insulating but ionically conductive, preventing further electrolyte decomposition. However, the SEI formed from the decomposition of some phosphonates can be less effective, leading to ongoing decomposition at the interface and eventual failure of the graphite anode. cip.com.cn
Research on related compounds like diethyl ethylphosphonate (DEEP) shows that strategies are being developed to mitigate these negative effects. One approach involves using a mix of solvents to reduce the interaction strength between the phosphonate additive and the lithium ions, thereby decreasing the amount of the additive that decomposes on the anode. cip.com.cn In a DEEP-modified electrolyte, this strategy resulted in a graphite anode retaining 95.6% of its capacity after 150 cycles. cip.com.cn Furthermore, phosphonate-based gel polymer electrolytes have demonstrated high ionic conductivity and excellent electrochemical stability, leading to superior long-term cycling stability in sodium-ion batteries. rsc.org
Studies on phosphonate-functionalized additives have also shown they can form a stable protective film on the aluminum current collector, preventing its corrosion at high voltages and leading to better cycling performance and capacity retention. oaepublish.com For example, a Li||NCM811 cell with a phosphonate-containing electrolyte maintained a capacity of 99.5 mAh g⁻¹ after 100 cycles, significantly outperforming the base electrolyte. oaepublish.com
Table 1: Electrochemical Performance Data for Phosphonate-Containing Electrolytes | Electrolyte System | Cell Type | Performance Metric | Result | | :--- | :--- | :--- | :--- | | DEEP-modified carbonate electrolyte | Graphite Anode | Capacity Retention | 95.6% after 150 cycles cip.com.cn | | Phosphonate-based gel polymer electrolyte | Na₃V₂(PO₄)₃/GPE/Na | Capacity Retention | 81.8% after 4500 cycles at 5C rsc.org | | Phosphonate-functionalized ionic liquid | Li||NCM811 | Capacity Retention | 99.5 mAh g⁻¹ after 100 cycles oaepublish.com | | Base electrolyte (for comparison) | Li||NCM811 | Capacity Retention | 32.9 mAh g⁻¹ after 100 cycles oaepublish.com |
This table presents data for related phosphonate compounds to illustrate their general impact on battery performance.
Presence and Significance in Natural Product Chemistry and Biosynthesis Studies
A review of scientific literature and chemical databases does not indicate that this compound is a known natural product found in plant extracts or other biological samples. While a related compound, ethylphosphonate, has been identified as a metabolite produced by Escherichia coli, there is no evidence to suggest the natural occurrence of the more complex this compound ester. nih.gov
Given the lack of evidence for the natural occurrence of this compound, there are no known implications for biosynthetic pathways in phytochemical research. The C-P bond is rare in nature, and while some organisms can synthesize simpler phosphonates, the specific enzymatic pathways required to produce this compound have not been identified. nih.gov
Table 2: List of Mentioned Compounds
| Compound Name | Role/Context |
|---|---|
| This compound | Primary subject of the article |
| Diethyl ethylphosphonate (DEEP) | Flame-retardant additive in batteries cip.com.cn |
| Dimethyl methylphosphonate (DMMP) | Flame-retardant additive in batteries irocoatingadditive.com |
| Ethylphosphonate | Metabolite in E. coli nih.gov |
| Lithium Hexafluorophosphate (LiPF₆) | Common electrolyte salt in Li-ion batteries oaepublish.com |
Contribution to Green Synthesis Methodologies
The pursuit of sustainable chemical manufacturing has led to investigations into greener synthesis routes for organophosphorus compounds, including phosphonates. Green chemistry emphasizes the use of environmentally benign solvents, catalysts, and energy-efficient processes to minimize waste and environmental impact. sciencedaily.comresearchgate.net While specific green synthesis methods for this compound are not widely documented, research into related phosphonate chemistry offers relevant insights.
Advancements in this area focus on replacing hazardous reagents and minimizing waste streams. For instance, the Kabachnik-Fields reaction, a common method for synthesizing α-aminophosphonates, has been adapted using solvent-free conditions and nanocatalysts like calcium oxide (CaO) and stannic oxide (SnO₂), achieving high yields of 89–97%. rsc.org Other research has demonstrated the use of heterogeneous metal oxide catalysts (such as zinc oxide or aluminum oxide) for the synthesis of poly(ethylene glycol methyl phosphonate), a process that avoids the use of complex ionic liquid catalysts and the generation of wastewater associated with their use. google.com Processes that offer simpler steps, lower preparation costs, and suitability for industrial scale-up, such as certain methods for producing glufosinate-ammonium (B1218520) intermediates, align with the efficiency principles of green chemistry. google.com These examples showcase a broader trend in phosphonate chemistry toward developing more sustainable and efficient synthetic methodologies that reduce environmental pollution and energy consumption. researchgate.netrsc.orgnih.gov
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | ethyl methyl methylphosphonate |
| CAS Number | 18755-36-7 nist.gov |
| Molecular Formula | C₄H₁₁O₃P nist.gov |
| Molecular Weight | 138.1021 g/mol nist.gov |
| logP oct/wat | 1.492 (Crippen Calculated) chemeo.com |
| Water Solubility | log10WS: -1.95 (Crippen Calculated) chemeo.com |
This interactive table provides key identifiers and physicochemical properties of the compound.
Research Implications in Chemical Verification and Simulant Studies
This compound and structurally similar compounds play a critical role in the fields of chemical security and treaty verification. Their relevance stems from their structural relationship to highly toxic nerve agents, making them important as analytical targets and reference materials.
This compound serves as an important analytical reference compound in the profiling of organophosphorus chemical warfare agents (CWAs). Many of the most potent nerve agents, including Sarin (GB) and VX, are derivatives of methylphosphonic acid. nih.gov Consequently, their degradation products, impurities, or synthesis byproducts often include simpler methylphosphonate esters.
The detection of these related compounds can indicate the past presence or production of a nerve agent. nih.gov Highly sensitive and selective analytical methods, such as gas chromatography with flame photometric detection (GC-FPD) or mass spectrometry (GC-MS), are used to identify these biomarker compounds in various samples. nih.govepa.gov For example, research has shown that VX can be detected by its conversion to ethyl methylphosphonofluoridate, a related G-series agent, demonstrating the utility of identifying such specific ethyl-methyl phosphonates. epa.gov In these analyses, related but distinct compounds, like decadeuterated diethyl ethyl phosphonate, are often used as internal standards to ensure the accuracy and reliability of the measurement. epa.gov The availability of pure reference compounds like this compound is therefore essential for developing and validating these analytical methods, which are crucial for forensic and environmental investigations.
The chemical structure of this compound places it directly within the verification framework of the Chemical Weapons Convention (CWC), an international treaty overseen by the Organisation for the Prohibition of Chemical Weapons (OPCW). cwc.gov The compound falls under Schedule 2, Part B of the CWC's Annex on Chemicals. opcw.org This schedule covers toxic chemicals and precursors that pose a significant risk to the object and purpose of the Convention and are subject to declaration and on-site inspection provisions. cwc.gov
Specifically, Schedule 2.B.04 includes chemicals that contain a phosphorus atom bonded to one methyl, ethyl, or propyl group, but not to further carbon atoms (with some exceptions). opcw.org this compound fits this structural description. The chemical analysis of industrial and environmental samples for Schedule 2 compounds is a cornerstone of the CWC's verification regime. nih.gov The detection of such compounds in wastewater or other samples can serve as an indicator of potential non-compliance with the treaty, such as undeclared production of chemical agents. nih.gov The OPCW maintains a Central Analytical Database (OCAD) with validated analytical data for scheduled chemicals to support member states in their verification activities, and the organization continues to evaluate and add data for compounds with these structural features. opcw.org
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-amino-5-ethylthio-1,3,4-thiadiazole |
| Acetic anhydride |
| Aluminum oxide |
| Ammonium chloride |
| BZ (3-Quinuclidinyl benzilate) |
| Calcium oxide |
| Diethyl ethylphosphonate |
| Diethyl phosphite (B83602) |
| Diethylphosphite |
| Dimethyl methylphosphonate |
| This compound |
| Ethyl methyl propionaldehyde (B47417) phosphonate |
| Ethylene (B1197577) glycol |
| Glufosinate-ammonium |
| Methylphosphonic acid |
| PFIB (1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene) |
| Poly(ethylene glycol methyl phosphonate) |
| Sarin (GB) |
| Sodium cyanide |
| Stannic oxide |
| Trichloroacetonitrile |
| Triethylamine |
| VX (O-Ethyl S-2-diisopropylaminoethyl methylphosphonothiolate) |
Environmental Occurrence and Advanced Detection Methodologies for Ethyl Methyl Ethylphosphonate
Occurrence in Complex Biological and Environmental Matrices
Ethyl methylphosphonate (B1257008) is not a naturally occurring compound in the environment. Its detection is typically linked to the hydrolysis of V-series nerve agents, such as VX, and G-series agents like Sarin (GB). ijsr.netnih.gov The primary environmental compartments where it has been identified are soil and water.
In agricultural settings, the degradation of certain pesticides or the breakdown of chemical warfare agents can lead to the formation of various phosphonates. ijsr.net Studies have reported the identification of ethyl methylphosphonate as a degradation product in soil matrices. ijsr.net Its presence in groundwater has also been a subject of study, as it serves as a key indicator of the breakdown of nerve agents. nih.gov The water solubility of related phosphonates suggests that once formed, these compounds will primarily reside in the aqueous phase. scbt.com
The following table summarizes the known and potential occurrences of Ethyl methylphosphonate.
| Matrix | Context of Occurrence | References |
| Soil | Degradation product of nerve agents in agricultural lands. | ijsr.net |
| Groundwater | Hydrolysis product from nerve agents like VX and Sarin. | nih.gov |
| Human Serum/Plasma | Potential for detection following exposure to parent compounds. | biosynth.com |
Methodologies for Trace Detection and Monitoring
The reliable detection of ethyl methylphosphonate at trace levels is essential for environmental monitoring and forensic analysis. Due to its polarity and non-volatile nature, sophisticated analytical techniques are required. The primary methods involve chromatographic separation coupled with sensitive detectors.
Gas Chromatography (GC): A common approach involves derivatization to increase the volatility of the analyte, followed by gas chromatography. One established method uses solid-phase extraction (SPE) to isolate and concentrate the analyte from water samples. The extracted compound is then derivatized with methanolic trimethylphenylammonium hydroxide (B78521) for analysis by a GC equipped with a flame photometric detector (FPD) in its phosphorus-selective mode. nih.gov This technique provides high selectivity for phosphorus-containing compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For analysis in biological matrices like human serum and plasma, a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed. biosynth.com This technique offers high sensitivity and specificity, allowing for the direct analysis of the compound without derivatization.
Emerging Technologies: Newer, rapid detection methods are also being explored. A dual-technique assay combining paper spray mass spectrometry (PS-MS) with paper-based surface-enhanced Raman spectroscopy (pSERS) has shown potential for the fast screening and confirmation of EMPA and other organophosphorus hydrolysis products. iu.edu This approach is suitable for field-forward analysis with minimal sample preparation. iu.edu Ion mobility spectrometry (IMS) is another powerful tool for the rapid, real-time detection of various organophosphorus compounds. nih.govnih.gov
The table below provides a comparison of different analytical methodologies for the detection of Ethyl methylphosphonate.
| Methodology | Matrix | Detection Limit | Key Features | References |
| GC-FPD | Groundwater | 3 - 9 µg/L | Requires derivatization; highly selective for phosphorus. | nih.gov |
| LC-MS/MS | Human Serum/Plasma | 0.5 ng/mL (LOD) | High sensitivity and specificity; no derivatization needed. | biosynth.com |
| PS-MS & pSERS | Various | Low ng range | Rapid, portable screening and confirmation. | iu.edu |
Biotransformation and Chemical Degradation Pathways
The primary formation pathway for ethyl methylphosphonate in the environment is through the chemical degradation of more complex organophosphorus compounds, specifically nerve agents.
Chemical Degradation: Ethyl methylphosphonate is a known hydrolysis product of the nerve agent VX (S-2-diisopropylaminoethyl O-ethyl methylphosphonothiolate) and Sarin (isopropyl methylphosphonofluoridate). nih.gov The central phosphorus-ester or phosphorus-fluoride bond in these parent agents is susceptible to cleavage by water, leading to the formation of the more stable and less toxic ethyl methylphosphonate (or its corresponding acid, ethyl methylphosphonic acid). Organophosphates may generally hydrolyze under acidic or basic conditions. noaa.gov Due to its high water solubility, any resulting degradation product is expected to partition almost exclusively into the water compartment, indicating a low potential for accumulation in soil or sediment. scbt.com
Biotransformation: The biotransformation of ethyl methylphosphonate itself is less characterized. However, the microbial degradation of other phosphonates is well-documented, suggesting a likely pathway for its environmental fate. Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, can be mineralized by various microorganisms. nih.gov For instance, some bacteria possess enzymatic systems capable of cleaving the C-P bond, utilizing the phosphonate (B1237965) as a source of phosphorus. nih.gov While specific studies on ethyl methylphosphonate are limited, it is known that the related compound ethylphosphonate is a metabolite produced by Escherichia coli. nih.gov This suggests that microbial pathways for the breakdown and transformation of simple alkylphosphonates exist in the environment.
Future Directions and Emerging Research Avenues for Ethyl Methyl Ethylphosphonate
Innovations in Synthetic Strategies and Analog Design
The future of ethyl methylphosphonate (B1257008) chemistry is intrinsically linked to the development of more efficient, sustainable, and versatile synthetic methodologies. Current research in organophosphorus chemistry points towards several innovative strategies that could be applied to synthesize ethyl methylphosphonate and its analogs with greater precision and for a wider range of applications.
Modern Synthetic Methodologies: Researchers are moving beyond traditional methods like the Michaelis-Arbuzov reaction to explore more sophisticated and environmentally benign approaches. rsc.org Key innovations include:
Multi-component Reactions: One-pot, three-component reactions are being developed for the synthesis of complex phosphonate (B1237965) derivatives, offering advantages like high yields and simplified experimental procedures. tandfonline.comtandfonline.com
Green Chemistry Approaches: The use of water as a solvent in phosphonate synthesis is a significant advancement, aligning with the principles of green chemistry by reducing reliance on volatile organic solvents. rsc.orgtandfonline.com
Advanced Catalysis: Transition-metal-catalyzed cross-coupling reactions are being refined to construct the crucial P-C bond with high efficiency. nih.gov Similarly, methods using arynes for C-P bond formation provide a milder alternative to harsher, traditional catalytic systems. organic-chemistry.org
Analog Design and Synthesis: The design of novel analogs of phosphonates is a major driver of research, aiming to create molecules with tailored properties for specific applications. By modifying the core structure of ethyl methylphosphonate, scientists can explore new functionalities.
Bioactive Mimics: A significant area of research involves designing phosphonate analogs that mimic natural molecules to achieve a biological effect. For instance, ethylphosphonate-based curcumin (B1669340) mimics have been synthesized to improve the poor pharmacokinetic properties of curcumin. mdpi.com These analogs, by replacing a phosphate (B84403) group with the more stable ethylphosphonate moiety, can exhibit enhanced cytotoxic activity against cancer cells or act as cytoprotective agents. mdpi.com
Peptide Analogs: Peptidylphosphonates, where a phosphonate linkage replaces a standard amide bond, are being synthesized as potent enzyme inhibitors and potential therapeutics. google.com General methods for creating phosphonic acid monoesters, which are key building blocks for these analogs, are being developed for both solution and solid-phase synthesis. google.comlsu.edu
A notable example of analog design is the synthesis of ethylphosphonate-based curcumin mimics (EPs). In one study, four different EP analogs were synthesized using tyrosol- and melatonin-based building blocks. The synthesis involved a multi-step process using an orthogonal protection approach and coupling with ethylphosphonic dichloride. mdpi.com This highlights a clear strategy for creating a library of structurally related compounds for biological screening.
Advancements in Analytical and Spectroscopic Characterization
Precise and sensitive analytical methods are crucial for studying ethyl methylphosphonate, whether for monitoring its presence as a metabolite or for characterizing newly synthesized analogs. Future advancements will likely focus on improving detection limits, enhancing structural elucidation, and enabling real-time monitoring.
Established and Emerging Techniques: A range of spectroscopic and chromatographic methods are employed to analyze phosphonates.
| Analytical Technique | Application in Phosphonate Research | Reference |
| NMR Spectroscopy | Crucial for structure elucidation. 1H, 13C, and especially 31P NMR are used to characterize new compounds and monitor reactions and metabolic pathways. cwejournal.orgmdpi.com | cwejournal.orgmdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A primary method for detecting and quantifying phosphonates like ethyl methylphosphonate, often as metabolites in biological samples. cdc.govdtic.mil | cdc.govdtic.mil |
| Spectrophotometry | Simple, sensitive, and environmentally friendly methods are being developed for the determination of organophosphates in various samples, such as fruits and vegetables. rsc.orgnih.gov | rsc.orgnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Used alongside NMR for identifying metabolites and determining clearance rates in metabolic studies. mdpi.com | mdpi.com |
Innovations in Analysis:
Derivatization: To improve volatility and chromatographic behavior for GC analysis, ethyl methylphosphonate can be converted into its trimethylsilyl (B98337) (TMS) derivative. The mass spectrum of this derivative is well-characterized, aiding in its identification. nist.gov
Metabolomics: Advanced techniques like 31P NMR and LC-MS/MS are being used for targeted metabolomics to understand the biotransformation of organophosphorus compounds in human liver microsomes. mdpi.com Such studies have identified metabolites of related compounds, providing a framework for predicting the metabolic fate of ethyl methylphosphonate.
In Vivo Spectroscopy: Magnetic Resonance (MR) spectroscopy is being used in animal models to assess brain damage induced by organophosphates in real-time. Changes in metabolites like N-acetyl aspartate (NAA) can serve as potential biomarkers for the severity of intoxication. nih.gov
For example, a study on the metabolism of diverse organophosphorus compounds used 31P NMR to track the formation of metabolites from a simulant compound (EMP). This allowed for the identification of multiple metabolic products and pathways, demonstrating the power of this technique in complex biological systems. mdpi.com
Predictive Modeling and Computational Insights
Computational chemistry is becoming an indispensable tool in phosphonate research, enabling the prediction of properties, the elucidation of reaction mechanisms, and the rational design of new molecules. These in silico approaches accelerate the research and development cycle by prioritizing promising candidates for synthesis and testing.
Quantum Chemical Calculations:
Density Functional Theory (DFT): DFT is widely used to analyze the structural and electronic properties of phosphonate derivatives. nih.gov These calculations can provide insights into chemical reactivity through descriptors like frontier molecular orbitals (HOMO, LUMO) and molecular electrostatic potential maps, which can help explain the interaction mechanism between a phosphonate and a biological target, such as an enzyme. nih.govresearchgate.net
Reaction Mechanism Studies: Computational modeling helps to understand why certain synthetic routes are unsuccessful. For instance, kinetic studies combined with DFT calculations revealed that the standard Michaelis–Arbuzov reaction was not feasible for synthesizing certain polyfluoroalkyl phosphonates, leading to the development of an alternative, successful three-step pathway. rsc.org
Predictive Models:
Quantitative Structure-Property Relationship (QSPR): QSPR models are being developed to predict the biological activity or toxicity of phosphonates. A model has been created that relates quantum chemical descriptors (like molecular volume and atomic charge) to the median lethal dose (LD₅₀) of phosphonate derivatives, allowing for a computational prediction of toxicity. nih.govresearchgate.net
ADME Prediction: In silico tools like the SwissADME web tool are used to screen libraries of potential drug candidates, including phosphonates, for their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This early-stage screening helps to identify compounds with promising pharmacokinetic profiles before committing to costly synthesis. rsc.org
A recent study successfully developed a QSPR model to predict the toxicity of 25 different phosphonate derivatives. The model, based on descriptors calculated via DFT, demonstrated a strong correlation with experimental toxicity data, indicating that the oxygen atom of the P=O group plays a critical role in the interaction with the acetylcholinesterase enzyme. nih.govresearchgate.net
Novel Explorations in Material Science and Biological Applications
While historically linked to chemical warfare agent degradation, the unique properties of the phosphonate group are driving the exploration of ethyl methylphosphonate and its analogs in diverse fields, from advanced materials to medicine.
Material Science: The phosphonate moiety is a versatile functional group for creating novel materials.
Metal-Organic Frameworks (MOFs): Phosphonates are used as linkers to create MOFs. These materials are highly porous and are being investigated for applications such as gas storage (e.g., CO₂ capture) and heterogeneous catalysis. rsc.orgnih.gov The ability to tune the organic part of the phosphonate linker allows for the engineering of MOFs with specific properties.
Flame Retardants: Organophosphorus compounds, including phosphonates, are utilized as effective flame retardants, often with low smoke and toxicity. rsc.org
Optoelectronics: Phosphonic acids are used to create self-assembled monolayers (SAMs) on oxide surfaces, a technology being explored for applications in optoelectronic devices. google.com
Biological Applications: The ability of the phosphonate group to act as a stable mimic of phosphate or carboxylate groups makes it a valuable pharmacophore in drug design. rsc.org
Enzyme Inhibition: Phosphonate analogs are designed as inhibitors of enzymes that process phosphate-containing substrates. For example, an ethylphosphonate-based curcumin mimic, EP4, was found to be a potent inhibitor of the ubiquitin-activating enzyme E1, highlighting its potential as an anticancer agent. mdpi.com
Anticancer and Neuroprotective Agents: Research into ethylphosphonate curcumin mimics has shown that simple substitutions on the aromatic rings can switch the compound's activity from cytotoxic (cancer-killing) to cytoprotective (cell-protecting). mdpi.com This tunability opens avenues for developing compounds for cancer therapy or for treating neurodegenerative diseases.
Herbicides: The phosphonate structure is central to herbicides like glufosinate (B12851). An intermediate in the synthesis of glufosinate is a related compound, ethyl methyl propionaldehyde (B47417) phosphonate, underscoring the relevance of this chemical class in agriculture. google.com
The following table summarizes the biological activities observed in a study of newly synthesized ethylphosphonate-based curcumin mimics.
| Compound | Key Structural Feature | Observed Biological Activity | Reference |
| EP4 | Melatonin-based building block | Cytotoxic to various cancer cell lines (HeLa, A375, WM266); Potent inhibitor of ubiquitin-activating enzyme E1. | mdpi.com |
| EP2 | 3-methoxy-tyrosol building block | High antioxidant properties; Protects against cell death by ferroptosis. | mdpi.com |
This research demonstrates a promising future where derivatives of simple molecules like ethyl methylphosphonate can be rationally designed to address complex challenges in medicine and material science.
Q & A
Q. What are the established laboratory synthesis routes for ethyl methyl ethylphosphonate, and what methodological considerations ensure reproducibility?
this compound can be synthesized via nucleophilic substitution or transesterification. A validated method involves reacting triethyl phosphite with alkyl halides (e.g., iodoethane) under controlled conditions. Key parameters include:
- Temperature : Maintain reflux (e.g., 80–100°C) to optimize reaction kinetics .
- Catalysts : Use potassium carbonate to enhance nucleophilic attack on phosphorus centers .
- Purification : Distill under reduced pressure to isolate the product, followed by water washing and decolorization .
Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Prevents side reactions |
| Molar Ratio (Alkyl Halide:Phosphite) | 1:1.1 | Maximizes conversion |
| Reaction Time | 18–24 hours | Ensures completion |
Q. Which analytical techniques are most effective for characterizing this compound?
- Gas Chromatography (GC) : Resolves purity and identifies volatile byproducts. Use a polar column (e.g., DB-5) and flame ionization detection .
- NMR Spectroscopy : P NMR confirms phosphorus environment ( 20–30 ppm for phosphonates), while H NMR identifies alkyl group integration .
- Specific Volume Measurements : Monitor reaction progress via density changes (linearity confirms ideal mixing behavior) .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 10 ppm) .
- Waste Disposal : Neutralize with aqueous base (e.g., NaOH) before disposal in certified hazardous waste containers .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and purity?
Adopt a Design of Experiments (DoE) approach:
- Factor Screening : Vary temperature, catalyst loading, and solvent polarity (e.g., ether vs. ethanol) .
- Response Surface Methodology (RSM) : Model interactions between factors to identify global optima .
- In-line Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation in real time .
Q. How does computational modeling elucidate this compound’s interactions with acetylcholinesterase (AChE)?
- Molecular Docking : Simulate ligand binding using AutoDock Vina. Key residues (Trp236, Phe295) form π-alkyl interactions with the ethyl group, while the phosphonate group hydrogen-bonds with Ser203 .
- MD Simulations : Assess stability of enzyme-inhibitor complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
Q. How can contradictions in physicochemical data (e.g., logP discrepancies) be resolved?
- Data Triangulation : Cross-validate logP values using shake-flask (experimental) vs. computational (XLogP3) methods .
- Statistical Analysis : Apply Grubbs’ test to identify outliers in replicate measurements .
- Environmental Controls : Standardize temperature (25°C) and solvent systems (e.g., octanol-water) to minimize variability .
Q. What mechanistic insights explain this compound’s efficacy as a flame retardant?
- Gas-Phase Radical Quenching : Phosphonate groups release PO• radicals that scavenge H• and OH• radicals, interrupting combustion .
- Char Formation : Promotes cross-linking in polymers, creating a protective carbonaceous layer (TGA data shows 30% residue at 600°C) .
Table 2 : Flame Retardant Performance Metrics
| Parameter | Value | Method |
|---|---|---|
| LOI (%) | 32 | ASTM D2863 |
| UL-94 Rating | V-0 | Vertical Burn Test |
Q. Methodological Notes
- Synthesis : Prioritize alkylation routes for higher regioselectivity .
- Analytics : Combine GC-MS and P NMR for unambiguous structural confirmation .
- Safety : Conduct a Hazard and Operability Study (HAZOP) before scaling reactions .
For further guidance on data rigor, refer to standardized protocols for toxicological profiling and extended essay frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
